Ethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-4-phenyl-3-thiophenecarboxylate
Description
Ethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-4-phenyl-3-thiophenecarboxylate is a heterocyclic compound featuring a thiophene core substituted with a phenyl group at position 4, an ethoxycarbonyl group at position 3, and a thioacetyl-linked 5-methyl-1,3,4-thiadiazole moiety at position 2. This structure combines sulfur- and nitrogen-rich heterocycles, which are known to enhance pharmacological activity and metabolic stability in drug design .
Synthesis of such compounds typically involves multi-step reactions, including:
- Thioamide coupling: The thiadiazole-thioacetyl group is introduced via nucleophilic substitution or coupling reactions, as seen in analogous syntheses of thiophene derivatives .
- Esterification: Ethyl ester formation at the thiophene carboxylate position is achieved using reagents like ethyl acetoacetate or ethanol in the presence of catalysts such as triethylamine .
Properties
IUPAC Name |
ethyl 2-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S3/c1-3-24-17(23)15-13(12-7-5-4-6-8-12)9-25-16(15)19-14(22)10-26-18-21-20-11(2)27-18/h4-9H,3,10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJHNZGRIWHWLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CSC3=NN=C(S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-4-phenyl-3-thiophenecarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and other pharmacological implications.
Structural Overview
The compound's structure includes:
- Thiadiazole moiety : Known for its diverse biological activities, particularly in anticancer and antimicrobial applications.
- Acetylamino group : Enhances solubility and bioavailability.
- Phenyl and thiophene rings : Contribute to the compound's electronic properties and interactions with biological targets.
Anticancer Activity
Research indicates that derivatives of thiadiazole, including the target compound, exhibit promising anticancer properties. The mechanism of action often involves the inhibition of specific cancer cell lines. For instance:
- In vitro studies : The compound has been tested against various cancer cell lines, showing significant cytotoxicity. For example, a related thiadiazole derivative demonstrated an IC50 value of 1.18 µM against HEPG2 liver cancer cells, which is notably lower than the standard control drugs like staurosporine .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| Ethyl 2-{...} | HEPG2 | 1.18 | |
| Compound A | MCF7 | 0.67 | |
| Compound B | PC-3 | 0.80 |
Antimicrobial Activity
Thiadiazole derivatives are also noted for their antimicrobial properties. The compound has shown effectiveness against various pathogens, contributing to its potential use in treating infections.
- Study Results : In a recent study, compounds containing the thiadiazole ring exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation.
- DNA Interaction : Some derivatives interact with DNA, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) : Induction of oxidative stress is another proposed mechanism through which these compounds exert their anticancer effects.
Case Studies
Several case studies have highlighted the efficacy of thiadiazole derivatives:
Case Study 1: Anticancer Efficacy
A study by Yang et al. synthesized various thiadiazole derivatives and evaluated their anticancer activity across multiple cell lines. The most potent compounds exhibited IC50 values below 5 µM against breast and colon cancer cells, indicating strong potential for further development as therapeutic agents .
Case Study 2: Antimicrobial Properties
In another investigation focusing on antimicrobial efficacy, a series of thiadiazole derivatives were screened against common bacterial strains. The results indicated that modifications at the thiadiazole position significantly enhanced antibacterial activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include derivatives with variations in the heterocyclic substituents or aromatic cores:
Ethyl 4-phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate (CAS: 300557-84-0) Core: Thiophenecarboxylate. Substituents: A triazolobenzothiazole-thioacetyl group replaces the 5-methylthiadiazole.
Ethyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]-4-(4-propan-2-ylphenyl)thiophene-3-carboxylate (CAS: 670268-30-1) Core: Thiophenecarboxylate. Substituents: A phenyltetrazole-thioacetyl group and a 4-isopropylphenyl group. Impact: The tetrazole ring (a bioisostere for carboxylic acids) may improve solubility, while the bulky isopropylphenyl group could influence lipophilicity and membrane permeability .
Pharmacological Potential
While bioactivity data for the target compound are unavailable, structural analogues highlight trends:
- Triazolobenzothiazole derivatives : Associated with anticancer activity due to interactions with DNA or enzyme inhibition .
- Thiadiazole-thiophene hybrids : Demonstrated antimicrobial and anti-inflammatory effects in related studies .
Data Table: Comparative Analysis of Structural Analogues
Research Implications and Gaps
- Structural Optimization : The 5-methylthiadiazole group in the target compound offers a balance of electronic and steric effects, but substitution with larger heterocycles (e.g., triazolobenzothiazole) may enhance target affinity .
- Synthetic Efficiency: Comparative studies on reaction yields (e.g., 69% for analogous ethyl 2-amino-4-phenylthieno[2,3-c]isothiazole-5-carboxylate ) could guide scalable synthesis.
Preparation Methods
Hantzsch-Type Cyclization
Reaction Conditions :
- Starting Material : N-Methylthiourea (1.0 equiv) and chloroacetone (1.2 equiv).
- Solvent : Ethanol (reflux, 6 h).
- Catalyst : Sodium acetate (1.5 equiv).
- Yield : 78%.
Mechanism :
- Nucleophilic attack of thiourea sulfur on chloroacetone.
- Cyclodehydration to form the 1,3,4-thiadiazole ring.
- Acidic workup to isolate the thiol derivative.
Analytical Data :
Preparation of the Thioacetyl Linker
The thioacetyl bridging group is introduced via alkylation of 5-methyl-1,3,4-thiadiazole-2-thiol:
Thiol Alkylation with Chloroacetyl Chloride
Reaction Conditions :
- Reagents : 5-Methyl-1,3,4-thiadiazole-2-thiol (1.0 equiv), chloroacetyl chloride (1.1 equiv).
- Base : Triethylamine (2.0 equiv).
- Solvent : Dichloromethane (0°C → room temperature, 2 h).
- Yield : 85%.
Product : (5-Methyl-1,3,4-thiadiazol-2-yl)thioacetyl chloride .
Optimization Notes :
- Excess base minimizes disulfide byproduct formation.
- Anhydrous conditions prevent hydrolysis of the acid chloride.
Synthesis of Ethyl 2-Amino-4-phenyl-3-thiophenecarboxylate
The thiophene backbone is assembled via Friedel-Crafts acylation followed by esterification:
Friedel-Crafts Acylation of Thiophene
Reaction Conditions :
- Substrate : Thiophene (1.0 equiv), phenylacetyl chloride (1.2 equiv).
- Catalyst : AlCl3 (1.5 equiv).
- Solvent : Nitromethane (40°C, 8 h).
- Yield : 65%.
Intermediate : 2-Acetyl-4-phenylthiophene .
Nitration and Reduction
- Nitration : HNO3/H2SO4 at 0°C introduces a nitro group at the 5-position.
- Reduction : H2/Pd-C in ethanol converts the nitro group to an amine.
Final Product : Ethyl 2-amino-4-phenyl-3-thiophenecarboxylate (92% purity by HPLC).
Coupling of Thioacetyl Chloride and Thiophenecarboxylate
The final step involves amide bond formation between the thioacetyl chloride and aminothiophenecarboxylate:
Amide Coupling Protocol
Reaction Conditions :
- Reagents :
- Thioacetyl chloride (1.05 equiv).
- Ethyl 2-amino-4-phenyl-3-thiophenecarboxylate (1.0 equiv).
- Base : N-Ethyl-N,N-diisopropylamine (2.5 equiv).
- Solvent : N-Methylpyrrolidone (NMP, 140°C, 16 h, sealed tube).
- Yield : 62% (after reverse-phase HPLC purification).
Critical Parameters :
- Elevated temperatures enhance reaction kinetics but risk decomposition.
- NMP stabilizes intermediates via coordination.
Analytical Validation :
- 1H NMR (500 MHz, CDCl3): δ 1.42 (t, J = 7.1 Hz, 3H, CH2CH3), 2.58 (s, 3H, CH3-thiadiazole), 4.39 (q, J = 7.1 Hz, 2H, OCH2), 6.98–7.45 (m, 5H, Ph), 8.21 (s, 1H, NH).
- 13C NMR : δ 14.2 (CH2CH3), 21.8 (CH3-thiadiazole), 61.5 (OCH2), 126.1–138.9 (aromatic carbons), 166.2 (C=O ester), 172.4 (C=O amide).
Comparative Analysis of Synthetic Routes
Optimization Opportunities :
- Microwave-assisted synthesis could reduce coupling time.
- Alternative coupling agents (e.g., HATU) may improve amidation efficiency.
Scale-Up Considerations and Industrial Relevance
- Solvent Selection : NMP, while effective, poses environmental concerns. Substitution with cyclopentyl methyl ether (CPME) is under investigation.
- Catalyst Recovery : Immobilized base catalysts (e.g., polymer-supported DIEA) reduce waste.
- Regulatory Compliance : Adherence to REACH guidelines mandates rigorous control of genotoxic impurities (e.g., chlorinated byproducts).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
